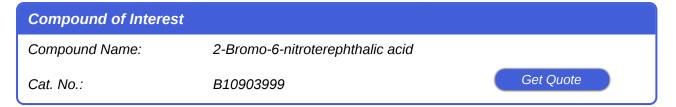


A Comparative Guide to Substituted Terephthalic Acids in Research and Development

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For Researchers, Scientists, and Drug Development Professionals

Substituted terephthalic acids represent a versatile class of compounds with significant applications ranging from the development of novel polymers to the synthesis of potent pharmaceuticals. Their tailored functionalities, arising from the diverse substituents on the aromatic ring, allow for the fine-tuning of chemical and biological properties. This guide provides an objective comparison of various substituted terephthalic acids, supported by experimental data from peer-reviewed studies, to aid researchers in selecting the optimal building blocks for their specific applications.

Comparison of Synthesized Substituted Terephthalic Acids

The following table summarizes the synthesis and characterization of several key substituted terephthalic acids, providing a comparative overview of their preparation and fundamental properties.



Compo und Name	Starting Material	Key Reagent s	Solvent	Yield (%)	Melting Point (°C)	Analytic al Data	Referen ce
2- Sulfomet hyltereph thalic acid	Dimethyl 2- bromome thylterep hthalate	Na2SO3, Bu4NBr	Ethanol/ Water	98	>300 (decomp oses)	1H NMR, 13C NMR, MS	[1]
2- Phospho noterepht halic acid	Diethyl 2,5- dimethylb enzenep hosphon ate	KMnO4, HCl	Water/t- Butanol	61	295-297	1H NMR, 13C NMR, 31P NMR, MS	[1][2]
2,3,5,6- Tetrafluor oterephth alic acid	1,2,4,5- Tetrafluor obenzen e	n-BuLi, CO2	THF	95	275 (decomp oses)	Elementa I Analysis	[3]

Biological Activity of Terephthalic Acid Derivatives

Several studies have explored the biological potential of derivatives synthesized from terephthalic acid. These compounds have shown promise as antibacterial and antifungal agents. The following table summarizes the biological activity of some of these derivatives.



Compound Class	Starting Material	Test Organisms	Activity	Reference
Imidazole and Thiourea derivatives	Terephthalic acid	Staphylococcus aureus, Staphylococcus epidermidis (G+), Candida albicans	Moderate antibacterial and antifungal activity	[4][5]
Terephthalic acid antibiotic analogue (42)	2,3- dihydroxyterepht halic acid	ESKAPE pathogens	Broad-spectrum antibiotic activity	[6]
1,3-Thiazolidin-4- one derivatives	Terephthalic acid	Escherichia coli, Klebsiella species (G-)	No antibacterial effectiveness	[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis of key substituted terephthalic acids.

Synthesis of 2-(Sulfomethyl)terephthalic Acid[1]

An aqueous solution of tetrabutylammonium bromide (0.008 g, 0.025 mmol in 4 mL of water) was added to a round-bottom flask containing dimethyl 2-bromomethylterephthalate (0.28 g, 0.98 mmol), Na2SO3 (0.15 g, 1.15 mmol), and ethanol (4 mL). The resulting mixture was stirred at reflux for 12 hours. After cooling to ambient temperature, the solvent was removed under reduced pressure. Methylene chloride (10 mL) was added to the residual solid, and the mixture was stirred for 15 minutes before being vacuum filtered. The collected solid was washed with methylene chloride and dried to yield the sodium salt as a white crystalline compound. This salt (0.20 g, 0.64 mmol) was then added to 4.0 mL of concentrated hydrochloric acid, and the mixture was stirred at reflux for 12 hours. After cooling, the precipitate was filtered, washed with water, and dried to yield the final product.

Synthesis of 2-Phosphonoterephthalic Acid[1][2]



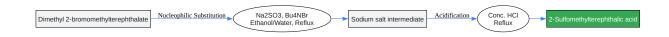
A mixture of diethyl 2,5-dimethylbenzenephosphonate (5.40 g, 22.31 mmol), water (90 mL), and t-butanol (10 mL) was heated to reflux. Potassium permanganate (14.00 g, 89.16 mmol) was added in small portions, and the mixture was left stirring at reflux for 2 hours. The temperature was then reduced to 80°C, and stirring continued for 12 hours. After cooling to ambient temperature, the mixture was vacuum filtered. The filtrate was concentrated under reduced pressure and then acidified with concentrated hydrochloric acid while being cooled in an ice bath. The mixture was kept at 0°C for an additional 3 hours, and the resulting precipitate was vacuum filtered. The solid was then suspended in water (10 mL), heated to reflux, cooled, vacuum filtered, and dried to yield the product.

Optimized Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid[3]

In an argon atmosphere, 1,2,4,5-tetrafluorobenzene (2.13 g, 14.2 mmol) was dissolved in 250 mL of dry THF and cooled to approximately -75°C. Over 30 minutes, 25 mL of n-BuLi (40.0 mmol) was added dropwise while stirring. After 4 hours of stirring, CO2, obtained by sublimating dry ice, was bubbled through the solution, causing the mixture to become a white sludge. The solvent was removed, and the white solid residue was hydrolyzed with 100 mL of aqueous HCl (7.5%) and 100 mL of Et2O. The aqueous phase was extracted two more times with 100 mL of Et2O each. The combined organic phases were dried with MgSO4, and the solvent was removed to yield the crude product, which was then recrystallized.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in the experimental protocols.



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Caption: Synthesis of 2-Sulfomethylterephthalic acid.





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Caption: Synthesis of 2-Phosphonoterephthalic acid.



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Caption: Synthesis of 2,3,5,6-Tetrafluoroterephthalic acid.

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